
1-amino-1,3-dihydro-2H-indol-2-one
Overview
Description
1-Amino-1,3-dihydro-2H-indol-2-one is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic structure comprising a benzene ring and a pyrrolidone moiety. This scaffold is part of the broader oxindole family, which has garnered significant attention due to its diverse pharmacological activities, including antimicrobial, antiviral, and antioxidant properties .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a valuable subject of study in pharmacology:
Antimicrobial Activity
Research indicates that 1-amino-1,3-dihydro-2H-indol-2-one has significant antimicrobial properties against various pathogens. For instance:
- Bacterial Inhibition : It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL.
- Antitubercular Activity : Studies have confirmed its activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .
Anticancer Potential
The compound demonstrates promising anticancer properties:
- Cytotoxicity : In vitro studies reveal that it can induce apoptosis in cancer cell lines, particularly lung cancer cells (A549), indicating its potential as an anticancer agent.
- Mechanisms of Action : It is believed to modulate key signaling pathways involved in cell proliferation and apoptosis.
Other Therapeutic Applications
Beyond antimicrobial and anticancer effects, this compound has been investigated for:
- Antiviral Properties : Preliminary studies suggest it may possess antiviral activity against certain viruses .
- Anti-inflammatory Effects : Its structural features may contribute to anti-inflammatory properties, although further research is needed to elucidate these mechanisms.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Eschenmoser Coupling Reaction : This method allows for the efficient preparation of derivatives with significant biological activity. A series of compounds synthesized using this method displayed notable tyrosine kinase inhibition .
Table 2: Comparison of Synthesis Yields
Compound Name | Yield (%) | Key Features |
---|---|---|
3-(Aminomethylidene)-1,3-dihydro-2H-indol-2-one | 70 - 97 | Significant kinase inhibition activity |
Indole Derivatives | Varies | Structural diversity leads to varied activities |
Mechanism of Action
The mechanism of action of 1-amino-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity
Several derivatives of 1-amino-1,3-dihydro-2H-indol-2-one exhibit potent antimicrobial properties, often surpassing those of structurally related indole derivatives. For example:
- Methylol Derivative : A methylol-substituted analog demonstrated enhanced antimicrobial activity against Staphylococcus aureus and Klebsiella pneumoniae while reducing cytotoxicity (CC₅₀ > 100 µg/mL) compared to the parent compound, which showed higher toxicity in V-79 hamster fibroblast cells .
- Schiff Base Derivatives: Compounds such as 3-[(2-aminophenyl)imino]-1,3-dihydro-2H-indol-2-one (L₀) exhibited broad-spectrum antibacterial activity, outperforming simpler indoline derivatives like 2,3-dihydro-1H-indol-5-ylmethylamine in Gram-negative bacterial inhibition .
Table 1: Antimicrobial Activity Comparison
Antiviral Activity
Schiff base derivatives bearing the 1,3-dihydro-2H-indol-2-one nucleus showed notable antiviral activity against RNA viruses such as vesicular stomatitis virus (VSV) and respiratory syncytial virus (RSV):
- Compound 7f (3-methylidene-substituted) : Exhibited EC₅₀ = 4 µg/mL against VSV and Coxsackie virus, with a selectivity index (SI) of 4.0, comparable to ribavirin (SI = 11) but lower than reference antiviral HHA (SI = 38) .
- Compound 7c : Demonstrated the highest SI (25) among tested derivatives, outperforming (S)-DHPA (SI = 0) and DS-5000 (SI = 0) .
Table 2: Antiviral Activity Comparison
Compound | Virus Targeted | EC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
---|---|---|---|---|
7f (3-methylidene-substituted) | VSV, Coxsackie | 4.0 | 4.0 | |
Ribavirin | VSV, RSV | 20–150 | 11 | |
7c | RSV | 20.0 | 25 |
Antioxidant Activity
Oxindole derivatives, particularly those with electron-donating substituents, displayed potent hydrogen peroxide scavenging activity:
- Compound 7g (5-bromo-3-methylidene-substituted) : Achieved 70% scavenging at 50 µg/mL, comparable to ascorbic acid .
- Sulfonylpiperazine Derivatives : 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-one analogs showed dose-dependent antioxidant activity, with IC₅₀ values ranging from 25–40 µg/mL .
Structural Modifications and Pharmacological Outcomes
Replacing the indole core with benzothiazol-2-one or benzoxazin-3-one altered PPARγ binding affinity and transactivation profiles. For instance:
- Benzothiazol-2-one Derivatives : Exhibited reduced PPARγ binding (IC₅₀ = 1.2 µM) compared to 1,3-dihydro-2H-indol-2-one analogs (IC₅₀ = 0.8 µM), suggesting the indole nucleus is critical for receptor interaction .
Biological Activity
1-Amino-1,3-dihydro-2H-indol-2-one (also known as 1-aminoindolone) is a heterocyclic compound with significant biological activities. Its structure, derived from indole, positions it as a candidate for various therapeutic applications. This article delves into the compound's biological activity, synthesis methods, and research findings, supported by data tables and case studies.
- Molecular Formula : C8H8N2O
- Molecular Weight : 148.16 g/mol
- CAS Number : 36149-75-4
Biological Activities
Research indicates that derivatives of this compound exhibit a wide range of biological activities:
- Antimicrobial Properties : Several studies have demonstrated its effectiveness against various pathogens:
Pathogen | Activity Type | MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | Antibacterial | 15.625 - 62.5 |
Escherichia coli | Antibacterial | >125 |
Candida albicans | Antifungal | 106.91 - 208.59 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Interaction : The compound binds to receptors involved in various signaling pathways, influencing cellular responses.
- Enzyme Modulation : It can inhibit or activate enzymes that play critical roles in metabolic processes.
Study on Antitubercular Activity
A study investigated novel derivatives of this compound for their antitubercular properties against Mycobacterium tuberculosis. The synthesized compounds showed promising results with varying degrees of efficacy .
Study on Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- De la Mare Reaction : Involves the reaction of indole derivatives with nitrous acid.
- Vilsmeier-Haack Reaction : Utilizes methylene chloride and amine chlorides for synthesis.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound Name | Activity Type | Notable Effects |
---|---|---|
Oxindole | Antimicrobial | Moderate activity against MRSA |
5-Aminoindolone | Anticancer | Induces apoptosis in tumor cells |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-amino-1,3-dihydro-2H-indol-2-one, and what catalysts are typically employed?
- Methodological Answer : The compound is synthesized via acid-catalyzed cyclization or condensation reactions. For example, p-toluenesulfonic acid (p-TSA) is a widely used catalyst for similar indol-2-one derivatives, enabling efficient ring closure under mild conditions (e.g., 80°C in ethanol) . Key steps include:
- Substrate Preparation : Starting with indole derivatives or precursors like 3-substituted indoles.
- Catalyst Optimization : p-TSA (5–10 mol%) in polar aprotic solvents (e.g., DMF) to enhance reaction rates.
- Workup : Isolation via column chromatography or recrystallization.
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopic Techniques :
- NMR (1H/13C) to confirm substituent positions and amine proton integration.
- FT-IR to identify NH/CO stretches (e.g., ~3350 cm⁻¹ for NH, ~1700 cm⁻¹ for carbonyl).
- Chromatography : HPLC or TLC with UV detection to assess purity (>95% ideal).
- Reference Data : Cross-validate spectral signatures with databases like NIST Chemistry WebBook .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous indol-2-one SDS:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks.
- First Aid : Immediate rinsing with water for skin contact; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in acid-catalyzed syntheses?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary:
- Catalyst Loading : Test p-TSA concentrations (1–15 mol%) to balance reaction rate and byproduct formation.
- Temperature : Optimize between 60–100°C to avoid decomposition.
- Solvent Polarity : Compare DMF (high polarity) vs. ethanol (moderate) for solubility and reaction efficiency.
- Monitoring : Use in-situ techniques like LC-MS to track intermediate formation .
Q. What strategies resolve contradictions in reported biological activities of indol-2-one derivatives, such as variable enzyme inhibition?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., amino group position, ring substitution) and assay activity against target enzymes.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonding with catalytic residues).
- Data Normalization : Control for assay conditions (pH, temperature) and use standardized positive controls to minimize variability .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the indol-2-one core.
- Transition State Analysis : Simulate reaction pathways (e.g., amination or alkylation) using Gaussian or ORCA software to estimate activation energies.
- Validation : Compare predicted outcomes with experimental results (e.g., regioselectivity in substitution reactions) .
Properties
IUPAC Name |
1-amino-3H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-10-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNAXLAGKSOPBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396263 | |
Record name | 1-amino-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36149-75-4 | |
Record name | 1-amino-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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